molecular formula C22H20N4O2S B11022582 3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11022582
M. Wt: 404.5 g/mol
InChI Key: PRMJYANUOUYHSH-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Acetylation: The indole core can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized separately by reacting a suitable precursor with thiosemicarbazide under acidic conditions.

    Coupling Reaction: The final step involves coupling the acetylated indole with the thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of 3-(3-hydroxy-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The acetyl group and thiadiazole ring may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-acetyl-1H-indol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the acetyl group and the benzyl-substituted thiadiazole ring. These structural features may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C22H20N4O2S/c1-15(27)18-14-26(19-10-6-5-9-17(18)19)12-11-20(28)23-22-25-24-21(29-22)13-16-7-3-2-4-8-16/h2-10,14H,11-13H2,1H3,(H,23,25,28)

InChI Key

PRMJYANUOUYHSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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